molecular formula C18H25ClFNO2Si B13128267 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid

5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid

Cat. No.: B13128267
M. Wt: 369.9 g/mol
InChI Key: RHONUBFAKCGZSQ-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid is a synthetic organic compound that belongs to the indole family. This compound is characterized by the presence of a chloro and fluoro substituent on the indole ring, along with a triisopropylsilyl group and a carboxylic acid functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with an indole derivative.

    Halogenation: The indole derivative undergoes halogenation to introduce the chloro and fluoro substituents.

    Silylation: The triisopropylsilyl group is introduced through a silylation reaction using a suitable silylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro and fluoro substituents can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives.

Scientific Research Applications

5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors. The triisopropylsilyl group can provide steric hindrance, affecting the compound’s reactivity and stability. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-4-fluoro-1H-indole-6-carboxylic acid: Lacks the triisopropylsilyl group.

    4-Fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid: Lacks the chloro substituent.

    5-Chloro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid: Lacks the fluoro substituent.

Uniqueness

The presence of both chloro and fluoro substituents, along with the triisopropylsilyl group and carboxylic acid functional group, makes 5-Chloro-4-fluoro-1-(triisopropylsilyl)-1H-indole-6-carboxylic acid unique

Properties

Molecular Formula

C18H25ClFNO2Si

Molecular Weight

369.9 g/mol

IUPAC Name

5-chloro-4-fluoro-1-tri(propan-2-yl)silylindole-6-carboxylic acid

InChI

InChI=1S/C18H25ClFNO2Si/c1-10(2)24(11(3)4,12(5)6)21-8-7-13-15(21)9-14(18(22)23)16(19)17(13)20/h7-12H,1-6H3,(H,22,23)

InChI Key

RHONUBFAKCGZSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=C(C(=C2F)Cl)C(=O)O

Origin of Product

United States

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